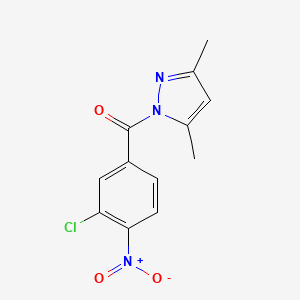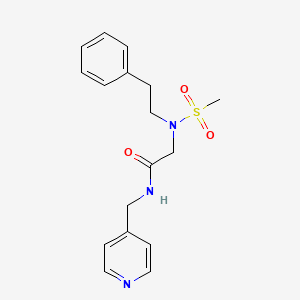
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
作用机制
MPEP acts as a selective antagonist of the N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide receptor subtype. This receptor is involved in the regulation of glutamate neurotransmission, which is thought to play a role in a variety of neurological and psychiatric disorders. By blocking the this compound receptor, MPEP can modulate glutamate signaling and potentially reduce symptoms of these disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. It can reduce the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. It can also modulate the release of glutamate and other neurotransmitters, which may be involved in its effects on anxiety and depression.
实验室实验的优点和局限性
One advantage of MPEP is its high selectivity for the N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide receptor subtype. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation is that MPEP has relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
未来方向
There are many potential future directions for research on MPEP. One area of interest is in the development of more potent and selective N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide antagonists. Another area of research is in the investigation of the role of this compound in other neurological and psychiatric disorders, such as Parkinson's disease and autism spectrum disorders. Finally, further research is needed to determine the safety and efficacy of MPEP in human clinical trials.
合成方法
The synthesis of MPEP involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-pyridinemethanol with 2-bromoethylphenylsulfone to form the intermediate 4-(2-phenylethylsulfonyl)pyridine. This intermediate is then reacted with N-Boc-glycine and triethylamine to form the protected MPEP precursor. The final step involves the deprotection of the Boc group using trifluoroacetic acid to yield the final product, MPEP.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. One of the most promising areas of research is in the treatment of anxiety and depression. Studies have shown that MPEP can reduce anxiety-like behavior in animal models, and may have antidepressant effects as well.
Another area of research is in the treatment of addiction. MPEP has been shown to reduce cocaine self-administration in rats, and may have potential as a treatment for cocaine addiction. It has also been studied for its potential in the treatment of alcohol addiction.
属性
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)20(12-9-15-5-3-2-4-6-15)14-17(21)19-13-16-7-10-18-11-8-16/h2-8,10-11H,9,12-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYAZJQADDVLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5717297.png)

![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)
![1-(4-chlorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5717321.png)
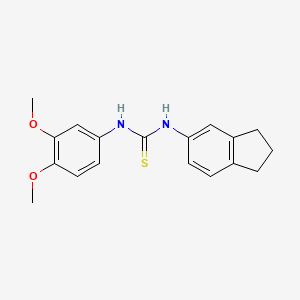
![N'-[(2-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5717324.png)
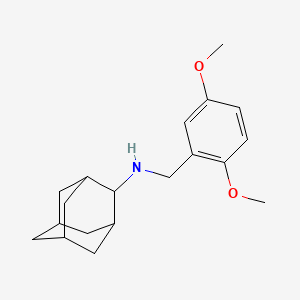

methyl]-N'-ethylthiourea](/img/structure/B5717351.png)
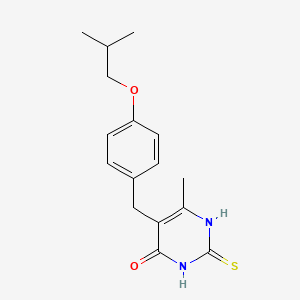
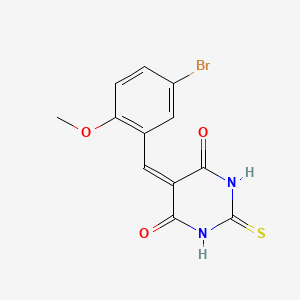
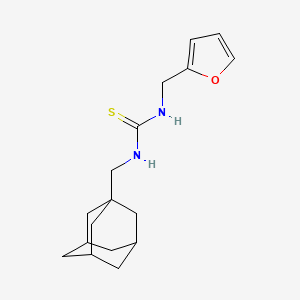
![methyl 3-[(2,5-dichlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5717392.png)
